

# NCGC00378430: A Potent Inhibitor of the SIX1-EYA2 Protein-Protein Interaction

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: NCGC00378430

Cat. No.: B15575477 Get Quote

# An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor **NCGC00378430** and its targeted disruption of the critical SIX1-EYA2 protein-protein interaction, a key driver in metastatic breast cancer. This document details the compound's mechanism of action, presents quantitative data on its efficacy, and outlines the experimental protocols utilized in its characterization.

#### **Data Presentation**

The following table summarizes the quantitative data for **NCGC00378430**'s activity and pharmacokinetic properties.



| Parameter                                                  | Value         | Assay/Method                                      | Source |
|------------------------------------------------------------|---------------|---------------------------------------------------|--------|
| IC50                                                       | 52 μΜ         | AlphaScreen Assay                                 | [1]    |
| Cellular Concentration for Effect (MCF7)                   | 10 μΜ         | Proximity Ligation Assay, Co- Immunoprecipitation | [1][2] |
| Cellular Concentration<br>for Effect (T47D,<br>MDA-MB-231) | 20 μΜ         | Proximity Ligation Assay, Co- Immunoprecipitation | [1][2] |
| In Vivo Dosage                                             | 25 mg/kg      | Local injection in a<br>mouse metastasis<br>model | [1][3] |
| Pharmacokinetic<br>Parameter (T1/2α)                       | 0.25 hours    | Intravenous<br>administration (20<br>mg/kg)       | [1][3] |
| Pharmacokinetic Parameter (Cmax)                           | 6703 ng/mL    | Intravenous<br>administration (20<br>mg/kg)       | [1]    |
| Pharmacokinetic Parameter (AUC)                            | 3234 ng/mL•hr | Intravenous<br>administration (20<br>mg/kg)       | [1]    |
| Pharmacokinetic Parameter (Vss)                            | 4.08 L/kg     | Intravenous<br>administration (20<br>mg/kg)       | [1]    |
| Pharmacokinetic Parameter (CL)                             | 6.19 L/hr•kg  | Intravenous<br>administration (20<br>mg/kg)       | [1]    |

## **Mechanism of Action and Biological Effects**

**NCGC00378430** is a novel small molecule identified to disrupt the interaction between Sine oculis homeobox homolog 1 (SIX1) and Eyes absent homolog 2 (EYA2).[2][4] The SIX1/EYA2 transcriptional complex is a critical driver of metastasis in breast cancer and other

### Foundational & Exploratory





malignancies.[2][4][5] This complex is typically active during embryonic development and becomes downregulated in adult tissues. Its re-expression in cancer is associated with poor prognosis and metastatic progression.[2][5]

The inhibitory action of **NCGC00378430** on the SIX1-EYA2 interaction leads to several downstream effects:

- Reversal of EMT: NCGC00378430 reverses the epithelial-mesenchymal transition (EMT), a
  key process in cancer metastasis.[1][2][4][6] This is evidenced by the restoration of
  membranous E-cadherin (E-CAD) and the downregulation of fibronectin (FN1).[1]
- Inhibition of TGF-β Signaling: The compound blocks the activation of TGF-β signaling, a
  pathway known to be induced by SIX1 and a critical mediator of EMT and metastasis.[1][2][4]
  [7] This is observed through the reversal of SIX1-induced increases in phosphorylated
  SMAD3 (p-Smad3).[1]
- Transcriptional and Metabolic Reprogramming: Treatment with NCGC00378430 partially reverses the transcriptional and metabolic profiles that are mediated by the overexpression of SIX1.[1][2][4][6][7]
- Suppression of Metastasis: In a mouse model of breast cancer, **NCGC00378430** significantly inhibits distant metastasis without a significant impact on primary tumor growth.[1][2][4]





Click to download full resolution via product page

Mechanism of action of NCGC00378430.

## **Experimental Protocols**

Detailed methodologies for the key experiments used to characterize **NCGC00378430** are provided below.

# Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen)



This assay was employed to identify and quantify the inhibitory effect of **NCGC00378430** on the SIX1-EYA2 interaction in a high-throughput format.[2][7]

#### Protocol:

- Protein Expression and Purification:
  - Human EYA2 (residues 253-538) is expressed with a 6xHis tag.
  - Human SIX1 (residues 1-259) is expressed as a GST-fusion protein.
- Assay Setup:
  - The assay is performed in white 384-well plates in an assay buffer (50 mM Tris pH 8.0, 250 mM NaCl, 0.05% BSA, 0.02% Tween-20).[2]
  - 200 nM of 6xHis-EYA2 and 200 nM of GST-SIX1 are incubated with varying concentrations of NCGC00378430 (e.g., 781 nM to 100 μM) for 2 hours at 25°C.[2]
- · Bead Addition and Incubation:
  - Ni2+-chelated acceptor beads are added to bind the 6xHis-EYA2.
  - o GSH-linked donor beads are added to bind the GST-SIX1.
- Signal Detection:
  - The plate is read in an EnVision Multilabel Reader in AlphaScreen detection mode.[2]
  - A strong fluorescent signal is produced when the interaction between SIX1 and EYA2 brings the donor and acceptor beads into close proximity. NCGC00378430 disrupts this interaction, leading to a decrease in the signal.





Click to download full resolution via product page

AlphaScreen experimental workflow.

## **Proximity Ligation Assay (PLA)**

This cell-based assay was used to visualize and quantify the disruption of the SIX1-EYA2 interaction within breast cancer cells.[2]

#### Protocol:

- Cell Culture and Treatment:
  - Breast cancer cell lines (MCF7, T47D, MDA-MB-231) are cultured under standard conditions.[1][2]
  - $\circ$  Cells are treated with either vehicle (DMSO) or NCGC00378430 (10  $\mu\text{M}$  for MCF7, 20  $\mu\text{M}$  for T47D and MDA-MB-231).[1][2]
- Antibody Incubation:
  - Cells are fixed and permeabilized.
  - Primary antibodies targeting SIX1 and EYA2 are added and incubated.
- Ligation and Amplification:



- PLA probes (secondary antibodies with attached DNA strands) are added.
- When the probes are in close proximity (indicating a protein-protein interaction), the DNA strands are ligated to form a circular template.
- The circular DNA is amplified via rolling circle amplification.
- Detection and Imaging:
  - Fluorescently labeled oligonucleotides are hybridized to the amplified DNA.
  - The PLA signal is visualized and quantified using fluorescence microscopy. A decrease in the PLA signal in NCGC00378430-treated cells compared to vehicle-treated cells indicates disruption of the SIX1-EYA2 interaction.[2]

## Co-Immunoprecipitation (Co-IP)

Co-IP assays were performed to biochemically confirm the disruption of the SIX1-EYA2 interaction in breast cancer cells.

#### Protocol:

- Cell Lysis and Protein Extraction:
  - Cells treated with vehicle or NCGC00378430 are lysed to extract total protein.
- Immunoprecipitation:
  - The cell lysate is incubated with an antibody against either SIX1 or EYA2.
  - The antibody-protein complexes are captured using protein A/G beads.
- Washing and Elution:
  - The beads are washed to remove non-specifically bound proteins.
  - The bound proteins are eluted from the beads.
- Western Blot Analysis:



- The eluted proteins are separated by SDS-PAGE and transferred to a membrane.
- The membrane is probed with antibodies against both SIX1 and EYA2 to detect the co-precipitated protein. A reduced amount of the co-precipitated protein in the
   NCGC00378430-treated samples confirms the inhibitory effect of the compound.[2]



Click to download full resolution via product page

Co-Immunoprecipitation workflow.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. A SIX1/EYA2 small molecule inhibitor disrupts EMT and metastasis PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Structure-Function Analyses of the Human SIX1–EYA2 Complex Reveal Insights into Metastasis and BOR Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NCGC00378430 Immunomart [immunomart.com]
- 7. Two naturally derived small molecules disrupt the sineoculis homeobox homolog 1—eyes absent homolog 1 (SIX1—EYA1) interaction to inhibit colorectal cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]



• To cite this document: BenchChem. [NCGC00378430: A Potent Inhibitor of the SIX1-EYA2 Protein-Protein Interaction]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15575477#ncgc00378430-and-its-effect-on-the-six1-eya2-protein-protein-interaction]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com